Enantioselective Hydrogenation: This method involves the asymmetric hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified Pt/Al2O3 catalysts, followed by cyclization of the resulting hydroxy esters. This approach offers a direct route to chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excesses (up to 96% ee). []
Cyanide Displacement Reaction: This method utilizes methyl 5-chloromethylfuran-2-carboxylate as the starting material. Treatment with sodium cyanide in N,N-dimethylformamide or dimethyl sulfoxide yields the desired product alongside other byproducts. []
Microwave-Assisted 1,3-Dipolar Cycloaddition: This approach utilizes furanyl and benzyl oximes along with methyl acrylates in a microwave-assisted 1,3-dipolar cycloaddition mediated by diacetoxyiodobenzene. The resulting isoxazoline intermediate is further transformed to methyl 5-oxotetrahydrofuran-2-carboxylate. []
Multi-step Synthesis from S-BOC-(3-fluorophenyl)alanine: This process involves multiple steps starting with S-BOC-(3-fluorophenyl)alanine, converting it to its Weinreb amide, followed by a Grignard reaction, oxidative acetal opening, and selective reduction to obtain methyl 5-oxotetrahydrofuran-2-carboxylate. []
Applications
Natural Product Synthesis: It serves as a key building block in the synthesis of various natural products, particularly those containing a γ-lactone moiety, like triconoids A-D, isolated from Trichilia connaroides. []
Pharmaceutical Intermediate: It acts as a versatile intermediate in the synthesis of various pharmaceutical compounds, including potential HIV NNRTI candidates. []
Material Science: Derivatives of methyl 5-oxotetrahydrofuran-2-carboxylate are investigated for potential applications in material science, specifically as components in organic solar cells. []
Related Compounds
Triconoids A-D
Compound Description: Triconoids A-D are four limonoids isolated from the Nepalese plant Trichilia connaroides. Triconoids A-C (1-3) possess a rearranged mexicanolide skeleton, while triconoid D (4) exhibits a rearranged 1,2-seco-phragmalin skeleton. These limonoids were found to share a unique F ring consisting of methyl 5-oxotetrahydrofuran-2-carboxylate.
Relevance: Triconoids A-D are structurally related to methyl 5-oxotetrahydrofuran-2-carboxylate through the shared presence of the methyl 5-oxotetrahydrofuran-2-carboxylate moiety as their F ring. This structural similarity suggests a potential biosynthetic connection via a unique chemical cascade.
Compound Description: This compound is a γ-lactone carboxylic acid synthesized using a microwave-assisted 1,3-dipolar cycloaddition approach. It has shown potential in stem cell research due to its ability to increase the growth of E. coli organisms by approximately 44%.
Relevance: This compound is structurally related to methyl 5-oxotetrahydrofuran-2-carboxylate as both share the core 5-oxotetrahydrofuran-2-carboxylic acid structure. The key difference lies in the substituent at the 2-position, where methyl 5-oxotetrahydrofuran-2-carboxylate has a methyl ester, and this compound features a 2-amino-2-phenylethyl group.
Compound Description: This group of compounds represents a class of chiral molecules synthesized via enantioselective hydrogenation of α-ketoglutaric acid esters followed by cyclization of the resulting hydroxy esters. These compounds are considered valuable building blocks for the synthesis of natural products.
Relevance: Alkyl 5-oxotetrahydrofuran-2-carboxylates are structurally related to methyl 5-oxotetrahydrofuran-2-carboxylate, with both sharing the 5-oxotetrahydrofuran-2-carboxylate core. The difference lies in the ester group, where methyl 5-oxotetrahydrofuran-2-carboxylate specifically has a methyl ester, while this group encompasses a range of alkyl esters.
Compound Description: This group of compounds serves as valuable intermediates in the synthesis of heliespirones and their derivatives. They are synthesized with high yields and excellent stereoselectivity through a dirhodium(II) tetraacetate-catalyzed oxonium ylide formation-[2,3] shift reaction starting from 5-allyloxy-2-diazo-3-ketoesters.
Relevance: These compounds share a structural resemblance to methyl 5-oxotetrahydrofuran-2-carboxylate, possessing the same tetrahydrofuran ring with a carboxylate group at the 2-position. The key difference is the presence of an allyl group at the 2-position and various substituents at the 5-position in these compounds, compared to the oxo group and methyl ester in methyl 5-oxotetrahydrofuran-2-carboxylate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.